N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide

Description

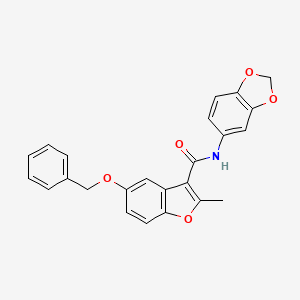

N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide featuring a 1,3-benzodioxol substituent. Its molecular structure includes:

- A benzofuran core with a methyl group at position 2 and a benzyloxy group at position 3.

- A carboxamide linkage at position 3, connecting to a 1,3-benzodioxol-5-yl moiety.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-15-23(24(26)25-17-7-9-21-22(11-17)29-14-28-21)19-12-18(8-10-20(19)30-15)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRQUBGLIFOZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the benzyloxy group, and the attachment of the benzodioxole moiety. Common synthetic routes may involve:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions.

Attachment of the Benzodioxole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, including drug development.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzofuran Core

N-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 735340-26-8)

- Key Differences :

- Carboxamide at position 2 (vs. position 3 in the target compound).

- Lacks the 5-(benzyloxy) group but includes a 3-methyl substitution.

- Implications: Positional isomerism may alter binding affinity to biological targets.

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA 2-aldoxime analog)

- Key Differences :

- Propylidene hydroxylamine backbone instead of a benzofuran-carboxamide structure.

- Retains the 1,3-benzodioxol group but lacks aromatic heterocyclic features.

- Implications :

Functional Group Modifications in Carboxamide Linkages

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (CAS 4422-41-7)

- Key Differences :

- Propenamide linker with a trifluoromethyl-thiadiazol group (vs. benzofuran-3-carboxamide in the target compound).

- Implications :

5-Nitro-1-benzofuran-2-carbohydrazide Derivatives

- Key Differences :

- Carbohydrazide functional group (vs. carboxamide).

- Nitro substitution at position 5 (vs. benzyloxy).

- Implications :

Crystallographic and Physicochemical Properties

3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one

- Key Differences :

- Isobenzofuran-1-one lactone structure (vs. carboxamide).

- Implications :

Solubility and Lipophilicity

Biological Activity

N-(2H-1,3-Benzodioxol-5-YL)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide is a compound of interest in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₄₆H₅₁N₃O₁₀

- Molecular Weight : 805.9112 g/mol

- Structure : The compound features a benzofuran core and a benzodioxole moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- The compound has shown promising antioxidant properties, which are critical for neuroprotection and the prevention of oxidative stress-related diseases. Research indicates that derivatives of benzofuran exhibit significant radical scavenging capabilities, suggesting potential applications in neurodegenerative conditions .

-

Antimicrobial Activity

- Preliminary studies have indicated that the compound may possess antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications to the benzodioxole moiety can enhance antimicrobial efficacy .

-

Anticancer Properties

- Various benzofuran derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown selective toxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Antioxidant Activity Evaluation

A study assessed the antioxidant potential of several benzofuran derivatives using DPPH radical scavenging assays. The results indicated that compounds with a similar structure to this compound exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In vitro tests conducted on various derivatives revealed that certain modifications led to enhanced antibacterial activity against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were recorded as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 10 | B. subtilis |

| This compound | 20 | E. coli |

Study 3: Anticancer Activity

The anticancer potential was evaluated in a panel of cancer cell lines. The results showed that the compound inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 30 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

Q & A

Q. What computational tools predict metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME or ADMETLab estimates metabolic pathways (e.g., CYP450 interactions) and toxicity profiles (AMES test predictions) .

- Molecular Dynamics Simulations : GROMACS models compound-receptor interactions over time to assess binding stability .

Advanced Structural Analysis

Q. How does X-ray crystallography clarify conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond angles and torsional strain in the benzofuran-benzodioxol core. SHELXL refines structures with R-factors < 0.05 for high-resolution data. For twinned crystals, twin refinement protocols in PLATON improve accuracy .

Q. What role do non-covalent interactions (e.g., π-π stacking) play in its solid-state stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.